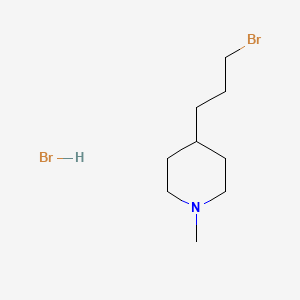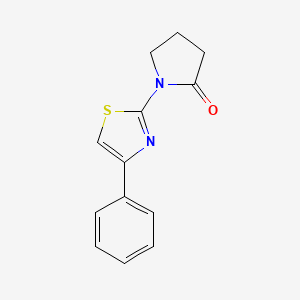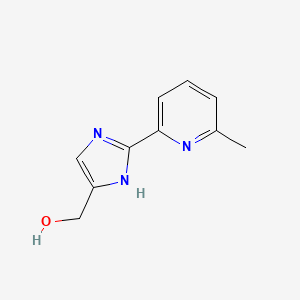
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated aromatic ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-6-methylaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-chloro-6-methylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles.
Addition Reactions: The imidoyl chloride group can react with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield an imidoyl amine derivative.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves the formation of covalent bonds with nucleophiles. The trifluoroacetimidoyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
- 2-Chloro-6-methylphenyl isocyanate
Uniqueness
N-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C9H6Cl2F3N |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-3-2-4-6(10)7(5)15-8(11)9(12,13)14/h2-4H,1H3 |
Clave InChI |
XQKNVAIXBAIRFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)




![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
